molecular formula C18H15D4N3O3S B1165302 Rosiglitazone-d4

Rosiglitazone-d4

Cat. No.: B1165302
M. Wt: 361.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C18H15D4N3O3S

Molecular Weight

361.45

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Parameter Rosiglitazone-d4 N-Desmethyl this compound 5-Hydroxy this compound
Molecular Formula C₁₇H₁₃D₄N₃O₃S C₁₇H₁₃D₄N₃O₃S C₁₈H₁₅D₄N₃O₄S
Molecular Weight 347.43 g/mol 347.42 g/mol 377.45 g/mol
CAS Number 1215407-67-2 1215407-67-2 1246817-46-8
Deuterium Positions Benzyl and ethoxy groups Benzyl and ethoxy groups Pyridinyl and ethoxy groups
Purity >98% (HPLC) >95% (HPLC) >95% (HPLC)
  • N-Desmethyl this compound : This metabolite lacks the methyl group on the pyridinylamine moiety compared to this compound. It is used to study demethylation pathways and exhibits a similar molecular weight (347.42 g/mol) but distinct metabolic stability .
  • 5-Hydroxy this compound : Hydroxylation at the pyridinyl ring introduces a polar functional group, increasing solubility in aqueous media. Its higher molecular weight (377.45 g/mol) and altered LogP value (2.22 vs. parent compound) influence its pharmacokinetic behavior .

Analytical Performance

  • This compound: Demonstrates exceptional repeatability in HPLC methods, with a relative standard deviation (RSD) of 0.337% in rosiglitazone quantification . Its deuterated structure reduces ion suppression in mass spectrometry, improving signal-to-noise ratios .
  • N-Desmethyl this compound : Requires chromatographic separation from the parent compound due to similar retention times, often achieved using gradient elution in reversed-phase HPLC .
  • 5-Hydroxy this compound : Its hydroxyl group necessitates derivatization for optimal LC-MS/MS sensitivity, though deuterium labeling mitigates matrix effects in plasma samples .

Pharmacokinetic and Metabolic Differences

  • Metabolic Stability : Deuteration slows hepatic metabolism by CYP2C8, a key enzyme in rosiglitazone clearance. However, 5-Hydroxy this compound may undergo further glucuronidation, altering its excretion profile .
  • Toxicological Considerations: While this compound itself is non-toxic, its metabolites (e.g., N-Desmethyl) may accumulate in renal impairment models, necessitating careful monitoring in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.